BC2059, also known as Tegavivint, is a potent, small molecule inhibitor of the Wnt/β-catenin signaling pathway. [, , , , , , , , , , , , , ] This pathway plays a crucial role in cellular processes such as self-renewal, growth, and survival. [, ] BC2059 functions by specifically targeting and disrupting the interaction between β-catenin and TBL1 (Transducin Beta-Like Protein 1), a crucial adaptor protein within this pathway. [, , , , ] This disruption subsequently leads to the degradation of nuclear β-catenin, effectively inhibiting the pathway's downstream effects. [, , , ]
BC2059, also known as Tegavivint, is a synthetic small molecule that has garnered attention for its role as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of Wnt signaling is implicated in numerous cancers, making BC2059 a compound of interest for therapeutic development.
BC2059 is classified as an anthraquinone oxime derivative. It was identified during a phenotypic screen aimed at discovering inhibitors of Wnt/β-catenin signaling and has been developed by Iterion Therapeutics for potential clinical applications . The compound specifically disrupts the interaction between β-catenin and TBL1 (transducin-like enhancer of split 1), which is essential for β-catenin's stability and activity in the nucleus .
The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .
BC2059 possesses a complex molecular structure characterized by its anthraquinone backbone with an oxime functional group. The molecular formula is C₁₄H₁₁N₃O₂, and its molecular weight is approximately 253.26 g/mol. The specific arrangement of atoms allows BC2059 to effectively interact with β-catenin, disrupting its normal function.
The structural data indicate that BC2059 does not bind directly to β-catenin but rather inhibits its interaction with TBL1, leading to degradation of β-catenin and subsequent inhibition of Wnt signaling .
BC2059 primarily engages in non-covalent interactions with proteins involved in the Wnt signaling pathway. The key reaction mechanism involves:
The compound has shown an IC50 value of approximately 20 nM for inhibiting the binding between β-catenin and TBL1, highlighting its potency .
The mechanism by which BC2059 exerts its effects involves several steps:
This mechanism underscores the potential therapeutic applications of BC2059 in cancers driven by aberrant Wnt signaling .
BC2059 exhibits several notable physical and chemical properties:
These properties play a significant role in determining the compound's bioavailability and efficacy in vivo .
BC2059 has significant potential applications in scientific research and clinical settings:
Current clinical trials are exploring its efficacy and safety profiles in cancer patients resistant to conventional therapies .
The Wnt/β-catenin pathway (canonical Wnt pathway) is a phylogenetically conserved signaling cascade governing embryonic development, tissue homeostasis, and stem cell maintenance. Its dysregulation represents a cornerstone molecular event in carcinogenesis. Central to this pathway is β-catenin, encoded by the CTNNB1 gene, which functions as both a structural component of adherens junctions and a nuclear transcriptional co-activator. In the absence of Wnt ligands, cytosolic β-catenin is constitutively phosphorylated by a destruction complex comprising Adenomatous Polyposis Coli (APC), Axin, Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β). This phosphorylation targets β-catenin for ubiquitination by β-TrCP and subsequent proteasomal degradation, maintaining low baseline levels [6] [8].
Pathological activation occurs predominantly via:
Nuclear β-catenin forms a transcriptionally active complex with T-cell factor/Lymphoid enhancer factor (TCF/LEF) proteins, driving expression of oncogenes such as MYC, CCND1 (Cyclin D1), AXIN2, and BIRC5 (Survivin). This reprogramming promotes tumor hallmarks including uncontrolled proliferation, evasion of apoptosis, metabolic reprogramming, epithelial-mesenchymal transition (EMT), and immune evasion [4] [6] [8]. CTNNB1 mutations are prevalent across diverse solid and hematologic malignancies, as summarized in Table 1.
Table 1: Prevalence and Consequences of Wnt/β-Catenin Pathway Mutations in Human Cancers
Cancer Type | Key Mutated Genes | Mutation Prevalence | Primary Consequence | Refs |
---|---|---|---|---|
Hepatocellular Carcinoma (HCC) | CTNNB1 | 25-35% | Immune exclusion, metabolic reprogramming | [9] |
Colorectal Cancer (CRC) | APC | >80% | Polyp formation, sustained proliferation | [6] [8] |
Desmoid Tumors | CTNNB1 or APC | >85% | Enhanced invasion, local recurrence | [1] [2] |
Endometrial Cancer | CTNNB1 | 20-30% | EMT, metastasis | [4] [8] |
Multiple Myeloma (MM) | CTNNB1 | 10-15% | Stemness, drug resistance | [7] |
BC2059 (Tegavivint, Tegatrabetan) is a first-in-class, orally bioavailable small-molecule inhibitor (C₂₈H₃₆N₄O₆S₂; CAS 1227637-23-1) specifically designed to disrupt the nuclear β-catenin/Transducin β-Like 1 (TBL1) interaction. TBL1, a scaffold protein within nuclear receptor corepressor (NCoR)/Silencing Mediator of Retinoid and Thyroid hormone receptors (SMRT) complexes, plays a critical role in Wnt-dependent transcription. It physically bridges nuclear β-catenin to TCF/LEF transcription factors at Wnt-responsive gene promoters. Furthermore, TBL1 protects nuclear β-catenin from SIAH1-mediated ubiquitination and proteasomal degradation [4] [7].
BC2059 is an anthracene-9,10-dione dioxime compound that selectively binds the N-terminal hydrophobic pocket of TBL1 (and its homolog TBLR1) with high affinity. Structural and biochemical studies demonstrate that this binding competitively displaces β-catenin from TBL1, while preserving TBL1 interactions with other partners like GPS2 (G-protein Pathway Suppressor 2) and the NF-κB subunit p65 [4] [7]. The molecular interactions disrupted by BC2059 are detailed in Table 2.
Table 2: Molecular Interactions Targeted by BC2059
Target Protein Domain | BC2059 Binding Site | Key Interaction Disrupted | Functional Consequence |
---|---|---|---|
TBL1 N-terminal domain | Hydrophobic pocket | β-Catenin Armadillo repeats | Dissociation of β-catenin/TBL1 complex |
TBL1 N-terminal domain | Hydrophobic pocket | SIAH1 recognition site | Loss of β-catenin stabilization |
TBL1/TBLR1 | Conserved residues | TCF/LEF recruitment | Impaired transcriptional complex assembly |
This targeted disruption triggers two primary events:
Functional consequences include G1/S cell cycle arrest, induction of intrinsic apoptosis (evidenced by Caspase-3/7 activation and Annexin V positivity), and significant inhibition of cancer cell migration and invasion in vitro and in explant models [1] [2] [7].
The dependency of CTNNB1-mutated cancers on sustained nuclear β-catenin signaling creates a compelling therapeutic vulnerability exploitable by BC2059. Key rationales include:
Table 3: Differential Sensitivity to BC2059 Based on CTNNB1 Status
Cell Type | CTNNB1 Status | BC2059 Effect (Key Findings) | Refs |
---|---|---|---|
Desmoid Tumor Cells | Exon 3 Mutant | ↓ Viability (IC₅₀ ~50-100nM); ↑ Apoptosis; ↓ Migration/Invasion | [1] [2] |
Desmoid Tumor Cells | Wild-type | Minimal effect on viability even at high doses (>500nM) | [1] [2] |
AML Stem/Progenitor Cells | High Nuclear β-cat | ↑ Apoptosis; Synergy with HDACi | [7] |
Normal CD34+ Bone Marrow Cells | Wild-type | Significantly less apoptosis vs. AML counterparts | [7] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7